2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide
Description
This compound, with the chemical formula C17H16ClF3N2O3S , is a fascinating member of the sulfonamide family. Its systematic name is quite a mouthful: 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide . Let’s break it down:
- The 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido} part refers to the core structure.
- The N-(3-methylphenyl)acetamide portion adds an aromatic twist.
Properties
Molecular Formula |
C20H22ClF3N2O3S2 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C20H22ClF3N2O3S2/c1-14-3-5-15(6-4-14)13-30-10-9-25-19(27)12-26(31(2,28)29)18-11-16(20(22,23)24)7-8-17(18)21/h3-8,11H,9-10,12-13H2,1-2H3,(H,25,27) |
InChI Key |
CDCMPEXTCKSWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including:
- Oxidation : Oxidative transformations could modify the trifluoromethylphenyl moiety.
- Reduction : Reduction reactions might target the carbonyl group.
- Substitution : Nucleophilic substitutions could occur at the sulfonamide nitrogen.
- Chlorination : Chlorine sources (e.g., N-chlorosuccinimide) under appropriate conditions.
- Sulfonamide Formation : Sulfonating agents (e.g., chlorosulfonic acid) react with amines.
- Reductive Conditions : Hydrogenation or metal hydrides (e.g., LiAlH4).
Major Products: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates would provide valuable insights.
Scientific Research Applications
- Medicinal Chemistry : Investigating its pharmacological properties and potential drug development.
- Organic Synthesis : As a building block for more complex molecules.
- Biological Studies : Assessing its effects on cellular processes.
- Drug Discovery : Screening for activity against specific targets.
- Agrochemicals : Possible use as a pesticide or herbicide.
- Materials Science : Incorporation into polymers or materials.
Mechanism of Action
The precise mechanism remains elusive. researchers would explore its interactions with biological targets, pathways, and potential therapeutic effects.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related sulfonamides and trifluoromethyl-substituted molecules would highlight its uniqueness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
